molecular formula C12H13NO2 B5512044 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- CAS No. 72601-54-8

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

Cat. No.: B5512044
CAS No.: 72601-54-8
M. Wt: 203.24 g/mol
InChI Key: KMLYSUSELYDIOD-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, also known as N-ethylsuccinimide, is a heterocyclic organic compound. It belongs to the class of pyrrolidinediones, which are characterized by a five-membered ring containing two carbonyl groups at positions 2 and 5. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- typically involves the reaction of succinic anhydride with an appropriate amine, such as 4-ethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or phosphorus oxychloride to facilitate the formation of the imide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that disrupt normal enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-ethylphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- (CAS No. 72601-54-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-pyrrolidinedione, 1-(4-ethylphenyl)- features a pyrrolidine ring with a carbonyl group at positions 2 and 5 and an ethylphenyl substituent at position 1. This structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antidepressant Effects : Some derivatives have shown affinity for serotonin receptors, suggesting potential antidepressant properties.
  • Anticancer Activity : Studies have indicated that pyrrolidine derivatives can inhibit tumor growth in certain cancer models.
  • Enzyme Inhibition : Compounds in this class may act as inhibitors for various enzymes involved in metabolic pathways.

The biological activity of 2,5-pyrrolidinedione, 1-(4-ethylphenyl)- is believed to stem from its ability to interact with specific receptors and enzymes:

  • Serotonin Receptors : Similar compounds have been shown to bind to serotonin receptors (5-HT1A), which are implicated in mood regulation .
  • Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) : Some studies suggest that pyrrolidine derivatives can inhibit ENPP1, affecting nucleotide metabolism and potentially influencing cancer cell proliferation .

Case Studies

  • Antidepressant Activity : A study synthesized several pyrrolidine derivatives and evaluated their activity on the serotonin transporter (SERT) and 5-HT1A receptor. Compounds were found to exhibit significant binding affinities, indicating potential for further development as antidepressants .
    CompoundIC50 (nM)Biological Target
    Compound 1525.05-HT1A Receptor
    Compound 1830.0SERT
    Compound 1940.0D2L Receptor
  • Anticancer Efficacy : In vivo studies using a syngeneic mouse model demonstrated that certain pyrrolidine derivatives significantly suppressed tumor growth without causing weight loss in treated mice. The mechanism was linked to the modulation of immune responses via STING activation .
  • Enzyme Inhibition Studies : A series of experiments assessed the inhibitory effects of various pyrrolidine derivatives on ENPP1. The findings indicated that certain modifications to the structure enhanced potency against this enzyme, which plays a role in cancer progression .

Properties

IUPAC Name

1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYSUSELYDIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876794
Record name P-ETHYL-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72601-54-8
Record name 1-(4-Ethylphenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72601-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-ETHYL-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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